(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzylamine with a thioamide precursor under specific conditions to form the thiazole ring. This intermediate is then coupled with a propenamide derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The thiazole ring is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and trifluoromethyl-substituted molecules, such as:
- 3-trifluoromethyl-1,2,4-triazoles
- Trifluoromethyl ketones
- Trifluoromethyl ethers
Uniqueness
What sets (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide apart is its unique combination of a trifluoromethyl group, a thiazole ring, and a propenamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS/c21-20(22,23)16-8-4-7-15(11-16)12-17-13-24-19(27-17)25-18(26)10-9-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,24,25,26)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFUNMRNWTURAQ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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